2-Heptadecyl-1H-imidazole-4-carboxylic acid
Description
2-Heptadecyl-1H-imidazole-4-carboxylic acid is a derivative of the imidazole heterocycle, featuring a carboxylic acid group at the 4-position and a long aliphatic heptadecyl chain (C₁₇H₃₅) at the 2-position. This structural configuration imparts unique physicochemical properties, including significant lipophilicity due to the alkyl chain and pH-dependent solubility from the carboxylic acid moiety.
Properties
CAS No. |
84255-23-2 |
|---|---|
Molecular Formula |
C21H38N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-heptadecyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C21H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-22-18-19(23-20)21(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
NPSQOIASPSALLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC=C(N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Imidazole Core
The imidazole core is synthesized using acetyl glycine ethyl ester as a starting material. This involves:
- Enolization and Cyclization : Acetyl glycine ethyl ester reacts with sodium ethylate and ethyl formate in methyl acetate solvent under controlled conditions.
- Catalytic Oxidation Desulfurization : Potassium thiocyanate and copper salts are used to facilitate desulfurization, yielding intermediates such as 2-sulfhydryl-imidazole derivatives.
Step 2: Introduction of Heptadecyl Side Chain
The heptadecyl group is attached via alkylation:
- Reagents : Heptadecyl bromide or chloride is commonly used as the alkylating agent.
- Conditions : The reaction is conducted in aprotic solvents like toluene or dimethylformamide (DMF) with a base such as potassium carbonate to promote nucleophilic substitution.
Step 3: Functionalization at Position 4
The carboxylic acid group is introduced through hydrolysis:
- Intermediate Conversion : Imidazole derivatives with ester groups are hydrolyzed using potassium hydroxide solution.
- Purification : The crude product is recrystallized in suitable solvents to achieve high purity.
Inorganic Salt Composite Catalyst Method
An advanced method employs inorganic salt composite catalysts for efficient synthesis:
- Catalyst Composition : Barium sulfate, ferric nitrate, and iron sulfate are mixed and calcined under UV irradiation to form a composite catalyst.
- Reaction Conditions :
Reaction Parameters
Observations and Challenges
-
- Use of composite catalysts significantly improves reaction efficiency.
- Precise control of pH during hydrolysis enhances product purity.
-
- Alkylation may lead to over-substitution if excess alkyl halides are used.
- Oxidation steps require careful monitoring to avoid degradation of intermediates.
Environmental Considerations :
- Solvents like toluene should be handled with care due to their toxicity.
- Waste management protocols must address residues from catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The heptadecyl chain or the imidazole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Heptadecyl-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The long heptadecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s structural analogs can be categorized based on substituent variations at the imidazole ring. Key comparisons include:
2-Imidazol-carboxaldehyde (2-IC)
- Structure : Features an aldehyde group instead of a carboxylic acid at the 4-position and lacks the heptadecyl chain.
- Chemical Behavior :
- Key Difference : The carboxylic acid in 2-Heptadecyl-1H-imidazole-4-carboxylic acid confers higher acidity (lower pKa) compared to 2-IC’s aldehyde, altering solubility and interaction with biological targets.
Propargyl 1H-imidazole-1-carboxylate
- Structure : Contains a propargyl ester at the 1-position, contrasting with the 4-carboxylic acid and 2-alkyl chain in the target compound.
- Applications : Used as a reagent (Sarpong reagent) in organic synthesis due to its electrophilic ester group .
- Key Difference : The ester group in this derivative reduces hydrogen-bonding capability compared to the carboxylic acid, limiting its use in ionic interactions or coordination chemistry.
Flavoxate Related Compound A
- Structure : A benzopyran derivative with a carboxylic acid group, lacking the imidazole core.
- Relevance : Highlights the role of carboxylic acid groups in pharmaceuticals (e.g., urinary antispasmodics) .
- Key Difference : The imidazole ring in this compound enables nitrogen-based coordination, unlike the benzopyran system.
Physicochemical Properties and Solubility
A comparative analysis of key properties is summarized below:
| Compound | Functional Groups | Substituent | Lipophilicity (Predicted logP) | Solubility in Water | pKa (Carboxylic Acid) |
|---|---|---|---|---|---|
| This compound | Imidazole, carboxylic acid | C₁₇H₃₅ alkyl chain | High (~8–10) | Low (pH-dependent) | ~4–5 (estimated) |
| 2-Imidazol-carboxaldehyde (2-IC) | Imidazole, aldehyde | None | Moderate (~1–2) | Moderate | N/A (aldehyde pKa ~10) |
| Propargyl 1H-imidazole-1-carboxylate | Imidazole, propargyl ester | Propargyl ester | Moderate (~2–3) | Low | N/A (ester) |
| Flavoxate Related Compound A | Benzopyran, carboxylic acid | Phenyl, methyl groups | Moderate (~3–4) | Low | ~3–4 |
Notes:
- The heptadecyl chain in the target compound drastically increases lipophilicity, making it suitable for membrane-associated applications.
- 2-IC’s aldehyde group enhances water solubility but limits stability under acidic conditions due to gem-diol formation .
Biological Activity
2-Heptadecyl-1H-imidazole-4-carboxylic acid is a long-chain imidazole derivative characterized by its heptadecyl side chain and carboxylic acid functional group. This compound belongs to a class of heterocyclic organic compounds known for their diverse applications in pharmaceuticals, corrosion inhibition, and surface treatment. Its unique structure allows it to exhibit significant biological activity, making it a subject of interest in various research fields.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 84255-23-2 |
| Molecular Formula | C21H38N2O2 |
| Molecular Weight | 350.54 g/mol |
| Density | 0.99 g/cm³ |
| Boiling Point | 539.9 °C at 760 mmHg |
| Flash Point | 280.3 °C |
Structure
The compound features a hydrophobic heptadecyl chain that contributes to its solubility properties, while the imidazole ring provides potential for coordination with metal ions and participation in nucleophilic reactions.
Research indicates that this compound exhibits various biological activities, which can be attributed to its structural components:
- Antimicrobial Activity : The imidazole ring is known for its ability to interact with biological membranes, potentially leading to antimicrobial effects.
- Corrosion Inhibition : Studies have shown that this compound can effectively adsorb onto metal surfaces, forming protective layers that inhibit corrosion. The interaction mechanisms involve both physical adsorption and chemical bonding .
Case Studies and Research Findings
- Antimicrobial Properties : A study demonstrated that derivatives of imidazole, including this compound, exhibited significant antimicrobial activity against various pathogens. The effectiveness was linked to the compound's ability to disrupt microbial cell membranes.
- Corrosion Inhibition : In a study focused on carbon steel in corrosive environments, this compound was evaluated as a green corrosion inhibitor. The results indicated a notable reduction in corrosion rates when the compound was applied, highlighting its potential for industrial applications .
- Pharmacological Applications : The compound's unique properties allow for its use in drug formulations where enhanced solubility and bioavailability are required. Its carboxylic acid group can facilitate interaction with biological targets, enhancing therapeutic efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 1-Hexadecylimidazole | Shorter alkyl chain (hexadecyl) | Less hydrophobic than this compound |
| 2-Octadecylimidazole | Longer alkyl chain (octadecyl) | Greater hydrophobicity; potential for enhanced surface activity |
| 1H-Imidazole | Basic structure without long-chain substituents | Lacks specific functional groups for targeted applications |
The uniqueness of this compound lies in its balance between hydrophobicity from the heptadecyl chain and reactivity from the carboxylic acid group, making it particularly suitable for applications requiring both properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
